Carbene Insertion Reactivity – 4‑Fold Over Triethylsilane
In direct competition experiments with phenyl(trihalomethyl)mercury substrates in benzene at 80 °C, triethylgermane inserts CCl₂ and CBr₂ into its Ge–H bond four times faster than triethylsilane inserts into its Si–H bond [1]. This 4‑fold enhancement is a hard kinetic factor, not a qualitative trend.
| Evidence Dimension | Relative reactivity in carbene insertion (CCl₂/CBr₂ into M–H bond) |
|---|---|
| Target Compound Data | Relative rate = 4.0 (normalised to triethylsilane) |
| Comparator Or Baseline | Triethylsilane (Et₃SiH) – relative rate defined as 1.0 |
| Quantified Difference | 4‑fold higher reactivity for Et₃GeH vs. Et₃SiH |
| Conditions | Benzene, 80 °C; phenyl(trihalomethyl)mercury as carbene source |
Why This Matters
A 4‑fold reactivity gap enables users to reduce reagent excess, shorten reaction time, or operate at lower temperature, directly impacting process cost and selectivity.
- [1] Seyferth, D. et al. Halomethyl‑metal compounds X. The reaction of organosilicon, organogermanium and organotin hydrides with phenyl(trihalomethyl)mercury compounds. J. Organomet. Chem. 1971, 28, 319–340. View Source
